![molecular formula C20H14O3 B14693930 Methanone, [2-(benzoyloxy)phenyl]phenyl- CAS No. 33719-60-7](/img/structure/B14693930.png)
Methanone, [2-(benzoyloxy)phenyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [2-(benzoyloxy)phenyl]phenyl- is an organic compound with the molecular formula C20H14O3 and a molecular weight of 302.32 . This compound is known for its unique structure, which includes a benzoyloxy group attached to a phenyl ring, making it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(benzoyloxy)phenyl]phenyl- typically involves the reaction of benzoyl chloride with 2-hydroxybenzophenone in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester linkage between the benzoyl group and the hydroxyl group on the benzophenone . The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Methanone, [2-(benzoyloxy)phenyl]phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [2-(benzoyloxy)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methanone, [2-(benzoyloxy)phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methanone, [2-(benzoyloxy)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with specific proteins involved in cell death pathways .
Comparaison Avec Des Composés Similaires
Methanone, [2-(benzoyloxy)phenyl]phenyl- can be compared with other similar compounds such as:
Methanone, (2-methylphenyl)phenyl-: This compound has a methyl group instead of a benzoyloxy group, leading to different chemical and biological properties.
Methanone, (2-hydroxyphenyl)phenyl-: The presence of a hydroxyl group instead of a benzoyloxy group results in different reactivity and applications.
The uniqueness of Methanone, [2-(benzoyloxy)phenyl]phenyl- lies in its benzoyloxy group, which imparts specific chemical properties and potential biological activities that are not observed in its analogs .
Propriétés
Numéro CAS |
33719-60-7 |
|---|---|
Formule moléculaire |
C20H14O3 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
(2-benzoylphenyl) benzoate |
InChI |
InChI=1S/C20H14O3/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(22)16-11-5-2-6-12-16/h1-14H |
Clé InChI |
JXOBSZHDPDFXJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)
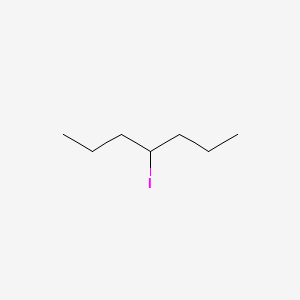

![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
![1-(2,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14693878.png)
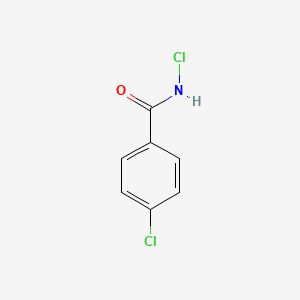
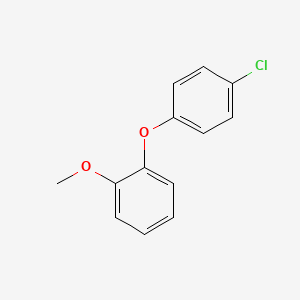
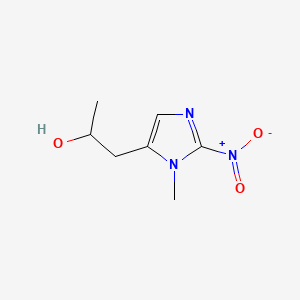



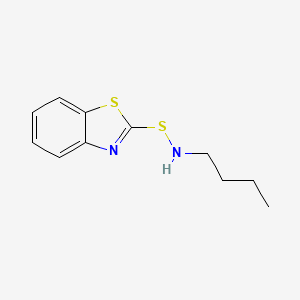

![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
